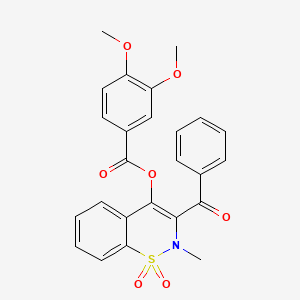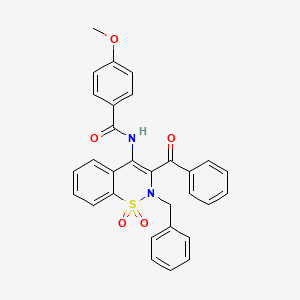![molecular formula C25H26N2O5S B15025652 2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B15025652.png)
2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, a sulfonyl group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the Sulfonyl Group: This step involves sulfonylation using reagents such as sulfonyl chlorides in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amide coupling reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE: shares similarities with other sulfonyl-containing tetrahydroisoquinoline derivatives.
3,4-Dimethoxyphenethylamine: A simpler compound with similar aromatic substitution patterns.
N-(2-Methylphenyl)-1,2,3,4-Tetrahydroisoquinoline: Lacks the sulfonyl and carboxamide groups but shares the core structure.
Uniqueness
The uniqueness of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
Molecular Formula |
C25H26N2O5S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C25H26N2O5S/c1-17-8-4-7-11-21(17)26-25(28)22-14-18-9-5-6-10-19(18)16-27(22)33(29,30)20-12-13-23(31-2)24(15-20)32-3/h4-13,15,22H,14,16H2,1-3H3,(H,26,28) |
InChI Key |
XEYHTVGSNAZGNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15025576.png)

![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B15025596.png)
![6-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025609.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B15025621.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-diethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15025626.png)
![6-Chloro-2-{3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B15025630.png)
![(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-3-ethylimidazolidine-2,4-dione](/img/structure/B15025636.png)
![1'-[3-(dimethylamino)propyl]-3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15025643.png)
![8'-benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B15025648.png)
![N-(2-ethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025670.png)
![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]-N-[2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B15025674.png)
![1-phenyl-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B15025677.png)

